2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring. One common method is the use of fluorinated diazoalkanes in cycloaddition reactions. For instance, difluoro diazoethane can be used to introduce the fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or flow processes. The use of microreactors and syringe pumps to control the addition of reagents can ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, including inhibition or activation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methylphenylacetic acid
- (2,3-Difluoro-4-methylphenyl)boronic acid
Comparison
Compared to similar compounds, 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring. This can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6-4-5-7(9(13)8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
HBZMECNDZXEYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.